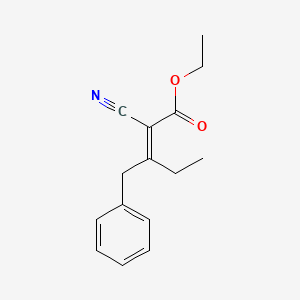

ethyl 3-benzyl-2-cyano-2-pentenoate

Description

Ethyl 3-benzyl-2-cyano-2-pentenoate is a substituted α,β-unsaturated ester characterized by a cyano group at the C2 position and a benzyl substituent at the C3 position. Its structure combines electron-withdrawing (cyano) and electron-donating (benzyl) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

ethyl (E)-3-benzyl-2-cyanopent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-13(10-12-8-6-5-7-9-12)14(11-16)15(17)18-4-2/h5-9H,3-4,10H2,1-2H3/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYIQAGIQQJSDX-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C#N)\C(=O)OCC)/CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 3-benzyl-2-cyano-2-pentenoate and its analogs:

Structural and Reactivity Analysis

Substituent Effects: The benzyl group in this compound enhances steric bulk and aromatic π-π interactions compared to the ethyl group in ethyl 2-cyano-3-ethyl-2-pentenoate . This difference likely increases the former’s lipophilicity (log P ~3.5–4.0, estimated) versus the latter’s log P of ~2.0–2.3. The cyano group in all three compounds stabilizes the α,β-unsaturated system via conjugation, making these esters electrophilic at the β-position. This reactivity is critical in Michael additions and cyclocondensation reactions .

Synthetic Utility: Ethyl 2-cyano-2-phenylacetate (C₁₁H₁₁NO₂) is documented in cyclization reactions to form imidazoles and quinolines under acidic conditions . By analogy, this compound may undergo similar transformations to yield benzannulated heterocycles. Ethyl 2-cyano-3-ethyl-2-pentenoate (C₁₀H₁₅NO₂) has been used in the synthesis of acrylate-based polymers due to its balanced solubility in organic solvents . The benzyl-substituted analog’s bulkier structure might limit such applications but could favor solid-phase synthesis.

Physicochemical Properties: Solubility: The benzyl group in this compound likely reduces aqueous solubility compared to its ethyl-substituted counterpart. For example, ethyl 2-cyano-3-ethyl-2-pentenoate has moderate solubility in ethanol and DMSO (~50–100 mg/mL), while the benzyl analog may require non-polar solvents like toluene . Stability: α,β-unsaturated esters with electron-withdrawing groups are prone to hydrolysis under basic conditions. The benzyl group may offer slight protection against nucleophilic attack compared to simpler alkyl substituents .

Research Findings and Data Gaps

- Biological Activity: Cyanoacrylate derivatives are known for antimicrobial and enzyme-inhibitory properties. The benzyl substituent may enhance membrane permeability, as seen in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.